molecular formula C19H22F3N5O2S B612111 Alpelisib CAS No. 1217486-61-7

Alpelisib

Número de catálogo: B612111
Número CAS: 1217486-61-7
Peso molecular: 441.5 g/mol
Clave InChI: STUWGJZDJHPWGZ-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

El proceso de preparación de Alpelisib implica varios pasos con condiciones de reacción suaves, lo que lo hace adecuado para la producción a gran escala. La ruta sintética incluye la adición secuencial de dimetilformamida, compuesto 2, compuesto 3 y carbonato de cesio a temperatura ambiente. Esta mezcla se agita y se añade con acetato de paladio, seguido de la evacuación y el reemplazo de nitrógeno tres veces. La reacción se calienta y se agita hasta que finaliza . Este método es ventajoso debido a su simplicidad, alto rendimiento y condiciones de reacción suaves.

Análisis De Reacciones Químicas

Alpelisib experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

    Sustitución: this compound puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Alpelisib tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Alpelisib funciona inhibiendo selectivamente la subunidad p110α de la fosfatidilinositol 3-quinasa, bloqueando así la activación de la vía de señalización de la fosfatidilinositol 3-quinasa/proteína quinasa B. Esta inhibición da como resultado una disminución del crecimiento y la supervivencia de las células tumorales en poblaciones de células tumorales susceptibles . Los objetivos moleculares involucrados incluyen la subunidad p110α de la fosfatidilinositol 3-quinasa y los efectores descendentes en la vía de señalización .

Comparación Con Compuestos Similares

Alpelisib es único entre los inhibidores de la fosfatidilinositol 3-quinasa debido a su selectividad para la subunidad p110α. Compuestos similares incluyen:

Actividad Biológica

Alpelisib, commercially known as Piqray, is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform, primarily used in the treatment of advanced breast cancer with PIK3CA mutations. This article delves into its biological activity, mechanism of action, clinical efficacy, and safety profile, supported by relevant data tables and findings from various studies.

This compound specifically targets the p110-alpha subunit of PI3K, which is implicated in the signaling pathways that regulate cell growth and survival. The inhibition of PI3K leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby disrupting downstream signaling pathways involving AKT and mTOR that are crucial for cancer cell proliferation and survival .

Clinical Efficacy

This compound has been evaluated in several clinical trials, most notably in combination with fulvestrant for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer harboring PIK3CA mutations. The pivotal SOLAR-1 trial demonstrated significant improvements in progression-free survival (PFS) among patients treated with this compound plus fulvestrant compared to those receiving placebo plus fulvestrant.

Key Findings from Clinical Trials

  • SOLAR-1 Trial Results :
    • Participants : 572 patients with HR+/HER2- breast cancer; 341 had PIK3CA mutations.
    • Median PFS :
      • This compound + Fulvestrant: 11.0 months (95% CI: 7.5–14.5)
      • Placebo + Fulvestrant: 5.7 months (95% CI: 3.7–7.4)
    • Overall Response Rate : Higher in the this compound group compared to placebo .
Treatment GroupMedian PFS (months)Overall Survival (OS)
This compound + Fulvestrant11.0Not reached
Placebo + Fulvestrant5.726.9

Safety Profile

While this compound is generally well-tolerated, it is associated with specific adverse effects that necessitate careful management:

  • Common Adverse Events :
    • Hyperglycemia
    • Diarrhea
    • Rash

In the SOLAR-1 trial, approximately 72% of participants experienced treatment-related adverse events that required dose modifications .

Case Studies and Observations

Several case studies have illustrated the clinical application of this compound:

  • Case Study on Hyperglycemia Management :
    • A study from the SOLAR-1 trial highlighted early interventions for managing this compound-induced hyperglycemia, emphasizing the importance of monitoring blood glucose levels and adjusting diabetes medications as necessary .
  • Efficacy in Gynecological Cancers :
    • Recent research indicates that this compound may also be effective in treating recurrent gynecological cancers with PIK3CA mutations, suggesting its potential beyond breast cancer applications .

Propiedades

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153355
Record name BYL-719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα.
Record name Alpelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1217486-61-7
Record name Alpelisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217486-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpelisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217486617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BYL-719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N(1)-(4-Methyl-5-(6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl)thiazol-2-yl)pyrroldine-1,2-dicraboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08W5N2C97Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.